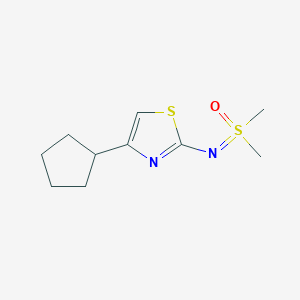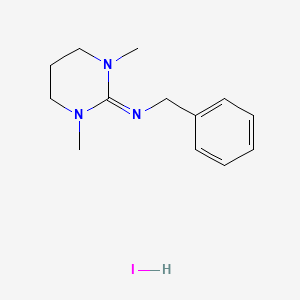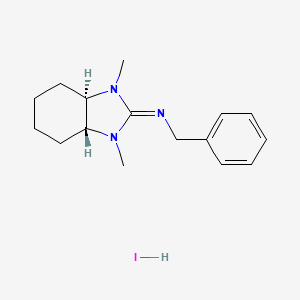
butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 4-hydroxy-2,2-dimethylpentyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate typically involves the reaction of butan-2-ylamine with 4-hydroxy-2,2-dimethylpentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as crystallization or distillation, to remove impurities and obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学的研究の応用
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate: Unique due to its specific structure and functional groups.
Other Carbamates: Include compounds like methyl carbamate and ethyl carbamate, which have different alkyl groups attached to the carbamate moiety.
Uniqueness
This compound is unique due to its combination of a butan-2-yl group and a 4-hydroxy-2,2-dimethylpentyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-6-10(3)16-11(15)13-8-12(4,5)7-9(2)14/h9-10,14H,6-8H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNQDFSDDCNQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)NCC(C)(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3-[2-[(5-cyanopyridin-2-yl)amino]propyl]azetidine-1-carboxylate](/img/structure/B7408474.png)
![methyl (3S,4S)-1-[1-(4-chlorophenyl)ethyl]-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate](/img/structure/B7408478.png)
![tert-butyl N-[3-[(3-methyl-1,2-oxazol-5-yl)methylamino]-3-phenylpropyl]carbamate](/img/structure/B7408481.png)
![Tert-butyl 3-[1-(4-methoxybutan-2-ylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B7408489.png)
![tert-butyl N-[3-[(3-hydroxycyclobutyl)methylamino]-3-phenylpropyl]carbamate](/img/structure/B7408494.png)
![Tert-butyl 3-[1-[(2-oxoazepan-3-yl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7408500.png)

![5-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7408522.png)
![5-[[5-(4-Propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7408531.png)
![5-(imidazo[5,1-b][1,3]thiazol-3-ylmethylsulfanyl)-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B7408542.png)
![N-[(2-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]-5-nitropyridin-2-amine](/img/structure/B7408547.png)


![(2S)-2-N-[5-fluoro-2-hydroxy-4-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7408566.png)
